molecular formula C11H18F3NO4S B13478893 3-(Cyclohexanesulfonyl)azetidine; trifluoroacetic acid

3-(Cyclohexanesulfonyl)azetidine; trifluoroacetic acid

Cat. No.: B13478893
M. Wt: 317.33 g/mol
InChI Key: TZKVDGRNZJTOGN-UHFFFAOYSA-N
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Description

3-(Cyclohexanesulfonyl)azetidine; trifluoroacetic acid is a compound that combines the structural features of azetidine and trifluoroacetic acid. Azetidine is a four-membered nitrogen-containing heterocycle, known for its strained ring structure and reactivity. Trifluoroacetic acid, on the other hand, is a strong organic acid with the formula CF₃COOH, widely used in organic synthesis and as a solvent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexanesulfonyl)azetidine typically involves the reaction of azetidine with cyclohexanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexanesulfonyl)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Ring-Opening Reactions: Acidic conditions or nucleophilic reagents like hydroxide ions are commonly used to induce ring-opening.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Cyclohexanesulfonyl)azetidine involves its interaction with biological targets through its functional groups. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The azetidine ring can also interact with nucleic acids and other biomolecules, affecting their function .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H18F3NO4S

Molecular Weight

317.33 g/mol

IUPAC Name

3-cyclohexylsulfonylazetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H17NO2S.C2HF3O2/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h8-10H,1-7H2;(H,6,7)

InChI Key

TZKVDGRNZJTOGN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CNC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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